2-Bromo-1-chloro-4-(2-methylpropoxy)benzene
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Overview
Description
2-Bromo-1-chloro-4-(2-methylpropoxy)benzene is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, substituted with bromine, chlorine, and a 2-methylpropoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(2-methylpropoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-chloro-4-bromobenzene.
Alkylation: The 2-methylpropoxy group is introduced via an alkylation reaction. This can be achieved using 2-methylpropanol and a suitable base, such as sodium hydride, in the presence of a phase transfer catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-(2-methylpropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation with KMnO4 can produce a benzoic acid derivative.
Scientific Research Applications
2-Bromo-1-chloro-4-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 2-Bromo-1-chloro-4-(2-methylpropoxy)benzene exerts its effects depends on the specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity. For example, halogenated benzene derivatives are known to inhibit certain cytochrome P450 enzymes.
Pathways Involved: The compound can participate in various metabolic pathways, leading to the formation of reactive intermediates that can bind to proteins or DNA, affecting cellular function.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
2-Bromo-1-chloro-4-ethoxybenzene: Contains an ethoxy group, differing in the length and branching of the alkoxy substituent.
2-Bromo-1-chloro-4-(2-methylbutoxy)benzene: Features a longer alkoxy chain with an additional carbon atom.
Uniqueness
2-Bromo-1-chloro-4-(2-methylpropoxy)benzene is unique due to the presence of the 2-methylpropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different physical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
2-bromo-1-chloro-4-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)6-13-8-3-4-10(12)9(11)5-8/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAIZVSCESVNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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